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Phosphonoacetaldehyde(1-) -

Phosphonoacetaldehyde(1-)

Catalog Number: EVT-1593479
CAS Number:
Molecular Formula: C2H4O4P-
Molecular Weight: 123.02 g/mol
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Product Introduction

Description
Phosphonoacetaldehyde(1-) is an organophosphonate oxoanion that is the conjugate base of phosphonoacetaldehyde, arising from deprotonation of one of the two phosphonate OH groups; major species at pH 7.3. It is a conjugate base of a phosphonoacetaldehyde.
Overview

Phosphonoacetaldehyde, also known as 2-phosphonoacetaldehyde, is a phosphonic acid derivative with the molecular formula C2H5O4PC_2H_5O_4P. It is characterized by the presence of a phosphonate functional group, which is significant in various biochemical pathways. Phosphonoacetaldehyde plays a role as a metabolite in certain organisms and is involved in the degradation of phosphonates, which are compounds containing carbon-phosphorus bonds.

Source and Classification

Phosphonoacetaldehyde is primarily derived from microbial metabolism, particularly in bacteria that utilize phosphonates as a phosphorus source. The compound is classified under phosphonic acids and is functionally related to both aldehydes and phosphonic acids. It has been studied for its role in biochemistry, especially in the context of carbon-phosphorus bond cleavage mechanisms.

Synthesis Analysis

Methods of Synthesis

Phosphonoacetaldehyde can be synthesized enzymatically or through chemical methods. One notable method involves the use of specific enzymes such as phosphonoacetaldehyde hydrolase, which cleaves the carbon-phosphorus bond in phosphonates. This enzymatic pathway has been characterized in various bacterial species, where the synthesis involves a series of reactions that convert phosphonates into usable phosphate forms.

Technical Details

The enzymatic synthesis typically requires substrates such as phosphonates and involves several enzyme-catalyzed steps. For example, the pathway may include enzymes that facilitate the transformation of phosphonate phosphorus into other biochemical products, including 5-phosphoribosyl 1-diphosphate. The efficiency and specificity of these enzymes are crucial for the successful synthesis of phosphonoacetaldehyde from its precursors.

Molecular Structure Analysis

Structure

Phosphonoacetaldehyde features a unique molecular structure characterized by a carbon chain attached to a phosphonate group. The structural representation can be depicted as follows:

H2C(=O)C(=O)OP(=O)(O)O\text{H}_2C(=O)C(=O)O^{−}P(=O)(O^{−})O

Data

The compound has a molecular weight of approximately 110.03 g/mol and exhibits specific functional groups that contribute to its reactivity and interactions within biochemical systems.

Chemical Reactions Analysis

Reactions

Phosphonoacetaldehyde participates in various chemical reactions, primarily involving the cleavage of carbon-phosphorus bonds. These reactions are facilitated by enzymes such as phosphonoacetaldehyde hydrolase, which catalyze the hydrolysis of phosphonates.

Technical Details

The reaction mechanism often involves nucleophilic attack on the phosphorus atom by water molecules or other nucleophiles, leading to the liberation of phosphate ions and other products. The specific conditions under which these reactions occur—such as pH, temperature, and enzyme concentration—are critical for optimizing yield and selectivity.

Mechanism of Action

The mechanism of action for phosphonoacetaldehyde primarily revolves around its role in microbial metabolism. It acts as an intermediate in the degradation pathways of phosphonates, where it undergoes transformations that facilitate phosphorus acquisition by microorganisms.

Process and Data

The process typically involves:

  1. Substrate Binding: Enzymes bind to phosphonoacetaldehyde.
  2. Nucleophilic Attack: Water or other nucleophiles attack the phosphorus center.
  3. Product Formation: Release of phosphate ions and regeneration of enzyme active sites.

Data from studies indicate that this mechanism is efficient in environments where phosphorus is limited, allowing organisms to utilize alternative sources effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Phosphonoacetaldehyde is typically found as a colorless liquid or solid.
  • Solubility: It is soluble in water due to its polar nature.

Chemical Properties

  • Reactivity: The compound is reactive towards nucleophiles due to its electrophilic phosphorus atom.
  • Stability: Phosphonoacetaldehyde can be unstable under certain conditions, particularly when exposed to strong bases or acids.

Relevant data from studies indicate that its reactivity profile makes it suitable for various biochemical applications.

Applications

Phosphonoacetaldehyde has several scientific uses, particularly in microbiology and biochemistry:

  • Biochemical Research: It serves as an important model compound for studying carbon-phosphorus bond cleavage mechanisms.
  • Microbial Metabolism Studies: Understanding its role helps elucidate how microorganisms adapt to phosphorus-limited environments.
  • Potential Agricultural Applications: Insights into its metabolism may lead to novel strategies for utilizing organic phosphorus sources in agriculture.
Biosynthesis and Metabolic Pathways

Role in Phosphonate Biosynthetic Networks

Phosphonoacetaldehyde (Pald, PnAA) serves as the critical branch point in microbial phosphonate biosynthesis. It originates from the enzymatic decarboxylation of phosphonopyruvate (PnPy), itself derived from phosphoenolpyruvate (PEP) via the radical rearrangement catalyzed by PEP mutase (Ppm) [1] [7]. This conversion establishes the foundational C-P bond characteristic of all biologically derived phosphonates. Pald’s reactivity allows its channeling into three primary biosynthetic routes, dictating the structural diversity of downstream natural products.

Phosphonopyruvate Decarboxylation as a Precursor Step

The committed step in Pald formation is catalyzed by phosphonopyruvate decarboxylase (Ppd), a thiamine pyrophosphate (TPP)- and metal-dependent enzyme. Bacteroides fragilis Ppd (AepY) exemplifies this catalysis: it decarboxylates PnPy (Km = 3.2 ± 0.2 µM) to Pald with a turnover number (kcat) of 10.2 ± 0.3 s–1 at pH 7.0–7.5 [3]. Divalent cations (Mg2+, Mn2+, Ca2+) coordinate the TPP cofactor, with mutagenesis studies implicating Asp-260 in metal binding and catalytic efficiency [3]. While Ppd exhibits high specificity for PnPy, minor promiscuity occurs with sulfopyruvate (Ki = 200 µM) and pyruvate (Km = 25 mM, kcat = 0.05 s–1), underscoring evolutionary adaptation to phosphonate metabolism [3].

Table 1: Kinetic Parameters of Phosphonopyruvate Decarboxylase (Ppd) from Bacteroides fragilis

SubstrateKm (µM)kcat (s–1)Cofactor Requirements
Phosphonopyruvate3.2 ± 0.210.2 ± 0.3TPP, Mg2+ (Km = 82 ± 8 µM)
SulfopyruvateKi = 200 ± 20 µM~0.05TPP, Mg2+
Pyruvate25,0000.05TPP, Mg2+

Transamination to 2-Aminoethylphosphonate (2-AEP) Derivatives

Pald undergoes transamination to form 2-aminoethylphosphonate (2-AEP), the most abundant natural phosphonate. This reaction, catalyzed by phosphonoalanine aminotransferases, utilizes glutamate or alanine as amine donors. 2-AEP serves dual biological roles:

  • Structural: As a head group in phosphonoglycans (e.g., in B. fragilis capsular polysaccharides) and phosphonolipids, contributing to membrane integrity and virulence [3] [4].
  • Metabolic: As a precursor for specialized metabolites like rhizocticins and argolaphos, where its amino group undergoes further modifications such as acylation or oxidative transformations [6].The transamination step is irreversible, committing carbon flux toward amino-containing phosphonates and their derivatives.

Enzymatic Reduction to 2-Hydroxyethylphosphonate in Natural Product Biosynthesis

NAD(P)H-dependent reductases convert Pald to 2-hydroxyethylphosphonate (2-HEP), a precursor to antibiotics like fosfomycin and phosphinothricin. Two distinct enzyme families catalyze this reduction:

  • FomC/PHP reductases: Exhibit a strong preference for NADH. Streptomyces viridochromogenes PhpC (EC 1.1.1.309) specifically reduces Pald to (R)-2-HEP with high efficiency during phosphinothricin tripeptide biosynthesis [10].
  • Metal-dependent ADHs: Utilize Zn2+ or Fe2+ for catalysis, observed in dehydrophos and fosfomycin pathways [6].The stereochemistry of 2-HEP is crucial for downstream enzymes. For instance, HppE (2-HEP epoxidase) in fosfomycin biosynthesis acts exclusively on (S)-2-HEP, while HEPD (2-HEP dioxygenase) in phosphinothricin pathways processes (R)-2-HEP [6] [10].

Table 2: Enzymatic Reduction of Phosphonoacetaldehyde to 2-Hydroxyethylphosphonate

EnzymeNatural Product PathwayCofactor PreferenceProduct StereochemistryReference
PhpCPhosphinothricin tripeptideNADH(R)-2-HEP [10]
FomCFosfomycin (some streptomycetes)NAD(P)H(S)-2-HEP [10]
Metal-dependent ADHDehydrophosNADH, Zn2+/Fe2+Not specified [6]

Intermediacy in Fosfomycin, Phosphinothricin, and Dehydrophos Pathways

Pald’s metabolic versatility positions it as a mandatory intermediate in clinically significant phosphonate antibiotics:

  • Fosfomycin: In Streptomyces species, Pald is reduced to 2-HEP by FomC, followed by HppE-catalyzed epoxidation. Conversely, Pseudomonas syringae employs a divergent pathway where PnPy condenses with acetyl-CoA, bypassing Pald [6].
  • Phosphinothricin (PTT): Pald reduction by PhpC yields (R)-2-HEP. Subsequent C-C bond cleavage by HEPD generates hydroxymethylphosphonate (HMP), which undergoes iterative oxidative steps to form the phosphinoyl moiety [6] [10].
  • Dehydrophos: Pald is reduced to 2-HEP by a metal-dependent alcohol dehydrogenase. 2-HEP is then incorporated into a tripeptide scaffold featuring a rare vinyl-phosphonate warhead, enabling protease-activated antibiotic release [6].This trifurcation highlights Pald’s role as the nexus for structural diversification.

Regulatory Mechanisms of Phosphoenolpyruvate Mutase (Ppm) in Precursor Generation

Ppm (EC 5.4.2.9) governs flux into the phosphonate pathway by converting PEP to PnPy. Its activity is tightly regulated at structural and kinetic levels:

  • Metal Dependence: Ppm requires Mg2+ for activity. Crystal structures of Mytilus edulis Ppm reveal Mg2+ coordinated by active site residues (Asp58, Asp85, Asp87, Glu114), with mutagenesis confirming Asp58’s essential role in phosphoryl transfer [7].
  • Equilibrium Constraints: The reaction equilibrium (Keq ≈ 10-4) favors PEP. Cells overcome this via kinetic trapping—rapid decarboxylation of PnPy by Ppd pulls the equilibrium toward PnPy formation [7] [9].
  • Allosteric Regulation: Though direct allosteric effectors remain elusive, in vivo studies suggest Ppm expression is induced under phosphate limitation or in the presence of phosphonate precursors, ensuring precursor supply aligns with metabolic demand [6] [9].

Table 3: Active Site Residues of PEP Mutase (Ppm) and Their Catalytic Roles

Residue (M. edulis Ppm)FunctionMutant Phenotype
Asp58Nucleophilic phosphoryl transferCatalytically inactive (D58A)
Asp85Mg2+ coordinationReduced activity (D85A)
Asp87Mg2+ coordinationReduced activity (D87A)
Glu114Mg2+ coordinationReduced activity (E114A)
Arg159PEP carboxylate bindingLow activity (R159A)

Properties

Product Name

Phosphonoacetaldehyde(1-)

IUPAC Name

hydroxy(2-oxoethyl)phosphinate

Molecular Formula

C2H4O4P-

Molecular Weight

123.02 g/mol

InChI

InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)/p-1

InChI Key

YEMKIGUKNDOZEG-UHFFFAOYSA-M

Synonyms

2-phosphonoacetaldehyde
acetylphosphonate
phosphonoacetaldehyde

Canonical SMILES

C(C=O)P(=O)(O)[O-]

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